molecular formula C14H17BrO4 B3032973 Diethyl 2-(2-bromobenzyl)malonate CAS No. 66192-11-8

Diethyl 2-(2-bromobenzyl)malonate

Cat. No. B3032973
CAS RN: 66192-11-8
M. Wt: 329.19 g/mol
InChI Key: GTTUKNWHBBEELY-UHFFFAOYSA-N
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Description

Diethyl 2-(2-bromobenzyl)malonate is a chemical compound that is a derivative of malonic acid. It is characterized by the presence of a bromobenzyl group attached to the malonate structure. This compound is of interest in organic chemistry due to its utility in various synthetic applications, including the formation of vinyl malonates, polysubstituted pyranones, and tetracarbonyl derivatives through zinc-mediated addition reactions to alkynes .

Synthesis Analysis

The synthesis of diethyl 2-(2-bromobenzyl)malonate and its derivatives can be achieved through different methods. One approach involves the zinc-mediated regioselective addition of diethyl bromomalonate to alkynes, which can lead to the formation of vinyl malonates. Further reactions with acid chlorides or oxalyl chloride and an amine can yield 2H-pyran-2-ones and tetracarbonyl derivatives, respectively, in a one-pot multi-step reaction sequence . Another method includes the reaction of polybromobenzyl bromides with diethyl malonate sodium salt, which results in the formation of diethyl 2-(polybromobenzyl)malonates .

Molecular Structure Analysis

The molecular structure of diethyl 2-(2-bromobenzyl)malonate derivatives has been studied using various analytical techniques. For instance, diethyl 2-(4-methylbenzylidene)malonate, a related compound, was characterized by NMR, mass spectroscopy, and X-ray diffraction studies, revealing its crystallization in the monoclinic crystal system with specific unit cell parameters . Similarly, substituted diethyl malonates have been characterized by NMR and X-ray crystal structure analysis, providing insights into their molecular configurations and intermolecular interactions .

Chemical Reactions Analysis

Diethyl 2-(2-bromobenzyl)malonate can participate in various chemical reactions. It can form electron-donor-acceptor (EDA) complexes with other compounds, and the stability of these complexes can be influenced by π-electron interactions between adjacent benzene rings . Additionally, the compound can undergo condensation reactions to form bichromophoric compounds, which exhibit exciplex formation in both fluid media and polymer matrices .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl 2-(2-bromobenzyl)malonate derivatives can be influenced by their molecular structure. For example, the kinetics of the bromination of diethyl malonate, a related compound, have been studied, showing that the rate of bromination is determined by the rate at which the ester loses a proton to basic ions or molecules in the solution . The crystal and molecular structure of these compounds can also dictate their supramolecular architecture, as seen in diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates, where hydrogen bonding due to regioisomerism plays a significant role .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis via Knoevenagel Condensation : Diethyl 2-(4-methylbenzylidene)malonate, similar in structure to Diethyl 2-(2-bromobenzyl)malonate, is synthesized using a Knoevenagel condensation reaction, indicating the compound's role in organic synthesis methodologies (Achutha et al., 2016).

  • Formation in Reaction with Polybromobenzyl Bromides : The compound forms as a result of reactions involving polybromobenzyl bromides and diethyl malonate sodium salt in specific conditions (Shishkin et al., 2001).

  • Molecular and Crystal Structure Analysis : Extensive studies on compounds like diethyl 2-(4-methylbenzylidene)malonate, which share a core structure with Diethyl 2-(2-bromobenzyl)malonate, provide insights into their molecular and crystal structures, contributing to our understanding of their chemical properties (Achutha et al., 2016).

Applications in Chemistry and Material Science

  • Study of Electron-Donor-Acceptor Complex Formation : Research on derivatives of diethyl 2,2-bis(dinitrobenzyl)malonate and diethyl 2,2-bis(4-dimethylaminobenzyl)malonate, which are structurally related to Diethyl 2-(2-bromobenzyl)malonate, helps in understanding electron-donor-acceptor complex formation, a crucial aspect in materials science (Ohno & Kumanotani, 1981).

  • Exciplex Formation in Polymer Matrices : The study of bichromophoric compounds like diethyl 2-(9-anthrylmethyl)-2-(p-N,N-dimethylaminobenzyl)malonate highlights the potential for exciplex formation in polymer matrices, relevant for materials science and engineering (Yuan et al., 1989).

  • Synthesis of C-Glycosyl Malonates : Diethyl 2-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl) malonate, synthesized from reactions involving diethyl malonate, serves as an intermediate for other chemical syntheses, showcasing the versatility of compounds like Diethyl 2-(2-bromobenzyl)malonate in organic chemistry (Hanessian & Pernet, 1974).

Insights into Chemical Reactions and Properties

  • Reaction with Vinyltrimethylsilane : The addition of diethyl bromomalonate to vinyltrimethylsilane, with diethyl bromomalonate being structurally similar to Diethyl 2-(2-bromobenzyl)malonate, provides insights into the reaction mechanisms and potential applications in synthetic organic chemistry (Amriev et al., 1985).

  • Hydrolysis Studies : Investigating the hydrolysis of compounds like diethyl 2-(perfluorophenyl)malonate, which is structurally related to Diethyl 2-(2-bromobenzyl)malonate, aids in understanding their chemical behavior and potential applications (Taydakov & Kiskin, 2020).

Safety And Hazards

Diethyl 2-(2-bromobenzyl)malonate is considered hazardous. It is classified as a combustible liquid. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

diethyl 2-[(2-bromophenyl)methyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO4/c1-3-18-13(16)11(14(17)19-4-2)9-10-7-5-6-8-12(10)15/h5-8,11H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTUKNWHBBEELY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1Br)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70511512
Record name Diethyl [(2-bromophenyl)methyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-(2-bromobenzyl)malonate

CAS RN

66192-11-8
Record name Diethyl [(2-bromophenyl)methyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Diethyl malonate (77 g, 0.48 mol) was added to a stirred solution of sodium (10.2 g, 0.425 mol) in ethanol (800 ml) followed by 2-bromobenzyl bromide (100 g, 0.40 mol). Sodium bromide began to separate towards the end of the addition and the mixture became warm. The reaction was completed by refluxing on a steam bath for 3 hours and then cooling overnight. The bulk of the solvent was removed in vacuo, water was added and the product extracted into ether. After drying (CaCl2) and evaporation the product was distilled to give 93.28 g (71%) of material of bp0.2 130° C. (lit bp0.004 115°-120° C., F. G. Holliman and F. G. Mann J. Chem. Soc. 9, [1960]).
Quantity
77 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
RT Wang, FL Chou, FT Luo - The Journal of Organic Chemistry, 1990 - ACS Publications
The Pd (II)-intermediate generated by intramolecular arylation of alkynes can be further cross-coupled with phenylzinc chloride to recycle the Pd (0) catalyst and give stereodefined …
Number of citations: 58 pubs.acs.org
RA Denning - 2014 - scholar.archive.org
STUDIES IN SIMULTANEOUS GENERATION OF CENTRAL AND AXIAL CHIRALITY VIA THE BUCHWALD-HARTWIG REACTION by Robert Anthony Denning Master of Science, …
Number of citations: 0 scholar.archive.org
A Hassner, R Fibiger, D Andisik - The Journal of Organic …, 1984 - ACS Publications
Registry No. 2, 83-33-0; 3a, 767-60-2; 3b, 2294-91-9; 3c, 10408-76-1; 3d, 2294-88-4; 4a, 767-58-8; 4b, 4830-99-3; 4c, 60584-82-9; 4d, 38857-75-9; 5a, 17496-14-9; 5b, 22351-56-0; 5c, …
Number of citations: 100 pubs.acs.org
T Imai, S Nishida - The Journal of Organic Chemistry, 1990 - ACS Publications
Epichlorohydrin (1) was allylated in good yields with representative allylic silanes (2, 5, 7, 9) and stannanes (12, 18) in the presence of appropriate Lewis acids. The reaction proceeds …
Number of citations: 62 pubs.acs.org
M Adamczyk, DS Watt, DA Netzel - The Journal of Organic …, 1984 - ACS Publications
Unambiguous syntheses of all possible methyl, ethyl, n-propyl, and n-butyl derivatives of indan and tetralin were developed using the Kumada coupling procedure involving the reaction …
Number of citations: 140 pubs.acs.org
CC Liu - 1998 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 0 search.proquest.com

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